Uplandicine

Beschreibung

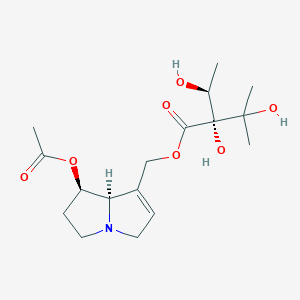

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO7/c1-10(19)17(23,16(3,4)22)15(21)24-9-12-5-7-18-8-6-13(14(12)18)25-11(2)20/h5,10,13-14,19,22-23H,6-9H2,1-4H3/t10-,13+,14+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRIHUJNKKMIDN-YYGKBEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)(C(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)(C(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225198 | |

| Record name | 7-Acetyl-9-echimidinylretronecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74202-10-1 | |

| Record name | Uplandicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74202-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Acetyl-9-echimidinylretronecine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074202101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Acetyl-9-echimidinylretronecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UPLANDICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6W9HXK537 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Uplandicine

Introduction

Uplandicine is a naturally occurring pyrrolizidine alkaloid (PA), a class of heterocyclic organic compounds synthesized by plants as a defense mechanism against herbivores.[1] PAs are notable for their complex chemical structures and significant biological activities, which range from potent toxicity to potential pharmacological applications.[2][3] Uplandicine, like other PAs, is an ester composed of a bicyclic necine base and a branched-chain necic acid. Found in plant species such as Onosma arenaria and Echium horridum, its structure presents a compelling subject for chemical analysis and toxicological assessment.

This guide provides an in-depth analysis of the chemical structure of Uplandicine, its physicochemical properties, and the experimental rationale for its structural elucidation. We will explore the constituent components of the molecule, its stereochemical complexity, and its relationship to the broader class of pyrrolizidine alkaloids, offering field-proven insights for professionals in chemical research and drug development.

Core Chemical Structure and Nomenclature

The chemical identity of Uplandicine is defined by its specific arrangement of atoms, stereochemistry, and functional groups. As a diester of the retronecine-type necine base, its structure is inherently complex.

IUPAC Nomenclature and Key Identifiers

The systematic name for Uplandicine, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate .[1] This name precisely describes the connectivity and stereochemistry of the molecule.

| Identifier | Value | Source |

| Molecular Formula | C₁₇H₂₇NO₇ | [1][2][4] |

| Molecular Weight | 357.4 g/mol | [1][4] |

| CAS Number | 74202-10-1 | [1][2][4] |

| Canonical SMILES | COCC1=CCN2[C@H]1OC(=O)C)(C(C)(C)O)O">C@@HO | [1] |

| InChI Key | IHRIHUJNKKMIDN-YYGKBEQOSA-N | [1] |

| Synonyms | 7-Acetyl-9-echimidinylretronecine | [1][2] |

Structural Dissection: Necine Base and Necic Acid

Pyrrolizidine alkaloids are structurally characterized by the esterification of a necine base with one or more necic acids.[1] Uplandicine is formed from two distinct structural precursors:

-

Necine Base: The core of Uplandicine is retronecine , a dihydroxylated pyrrolizidine derivative. This bicyclic amine provides the foundational skeleton of the alkaloid.

-

Necic Acid Moiety: The hydroxyl groups of the retronecine base are esterified. In Uplandicine, the C9-hydroxyl is esterified with a complex, branched-chain necic acid, while the C7-hydroxyl is esterified with a simple acetyl group.

This modular construction is a hallmark of the PA family and is central to the diversity and biological activity of these compounds.

Stereochemistry

The IUPAC name reveals four defined stereocenters, which are critical for the molecule's three-dimensional shape and biological function. The specific stereoisomer is denoted by the (7R, 8R), (2R), and (1S) descriptors in its systematic name. Any variation in these centers would result in a different diastereomer with potentially distinct chemical and toxicological properties. This stereochemical precision is a common feature of natural products, arising from the enantioselective nature of biosynthetic enzymes.

Experimental Analysis and Structural Elucidation

The determination of a complex natural product's structure is a multi-step process that relies on a combination of isolation, purification, and spectroscopic analysis. The self-validating nature of this workflow ensures high confidence in the final structural assignment.

Isolation from Natural Sources

The initial step involves extracting the alkaloid from its plant source, typically members of the Boraginaceae or Asteraceae families.[1]

Protocol: Conceptual Workflow for Uplandicine Isolation

-

Extraction: Dried and powdered plant material is subjected to extraction, often using a polar solvent like methanol or ethanol, sometimes under slightly acidic conditions to ensure the protonation and solubility of the alkaloids.

-

Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous layer and an immiscible organic solvent (e.g., dichloromethane). The alkaloids, as protonated amines, remain in the aqueous phase while neutral compounds are removed. The aqueous layer is then basified, deprotonating the alkaloids, which can then be extracted back into an organic solvent. This step is crucial for purification.

-

Chromatographic Separation: The enriched alkaloid fraction is subjected to one or more chromatographic techniques.

-

Low-Pressure Liquid Chromatography (LPLC): Often used for initial fractionation on silica or alumina columns.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, typically using a C18 reversed-phase column, is employed for the final purification of Uplandicine from other closely related alkaloids.

-

Spectroscopic Characterization

Once isolated, the pure compound is analyzed using a suite of spectroscopic methods to piece together its structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula (C₁₇H₂₇NO₇). Tandem MS (MS/MS) experiments provide fragmentation patterns that reveal key structural motifs, such as the loss of the acetyl group or cleavage at the ester linkages, offering direct evidence of the necine and necic acid components.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework and stereochemistry.

-

¹H NMR: Provides information on the number and type of protons. For Uplandicine, one would expect to see signals in the aliphatic region for the pyrrolizidine ring, characteristic signals for the acetyl methyl group, and various signals for the complex necic acid chain, including those for methyl groups, hydroxyl protons, and methine protons.

-

¹³C NMR: Reveals the number of unique carbon atoms. The spectrum would show signals corresponding to the carbonyls of the ester and acetyl groups (~170-180 ppm), olefinic carbons in the pyrrolizidine ring (~120-140 ppm), and a variety of aliphatic carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for connecting the pieces. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure, including the points of esterification.

-

Biological Context and Significance

The chemical structure of Uplandicine is directly linked to its biological activity and toxicological profile, which is a primary concern for researchers in drug development and food safety.

The Pyrrolizidine Alkaloid Family: A Double-Edged Sword

PAs are well-documented for their toxicity, particularly hepatotoxicity (liver damage).[1][4] This toxicity is not caused by the parent alkaloid but by its metabolic activation in the liver.

-

Metabolic Activation: Liver cytochrome P450 enzymes oxidize the 1,2-double bond of the retronecine core to produce highly reactive pyrrolic esters.

-

Mechanism of Toxicity: These electrophilic metabolites readily form covalent adducts with cellular macromolecules like DNA and proteins.[3][7] This process disrupts cellular function, leading to cytotoxicity, genotoxicity, and, in some cases, carcinogenicity.[2][3]

The presence of the unsaturated necine base is a key structural feature required for this toxic activation. The nature of the esterified necic acids modulates the reactivity and lipophilicity of the PA, influencing its absorption, metabolism, and overall toxicity.

Potential Applications

Despite their toxicity, some PAs have been investigated for pharmacological properties, including anti-inflammatory and anti-cancer activities.[1] However, the inherent toxicity of the pyrrolizidine core presents a significant challenge for therapeutic development. Research in this area often focuses on synthesizing derivatives that retain the desired activity while eliminating the structural motifs responsible for metabolic activation and toxicity.

Conclusion

Uplandicine is a structurally complex pyrrolizidine alkaloid whose chemical identity is defined by the specific esterification of a retronecine base with acetic acid and a unique necic acid. Its structure, confirmed through a combination of chromatographic isolation and comprehensive spectroscopic analysis (MS and NMR), contains four stereocenters crucial to its conformation and function. As a member of the PA class, its unsaturated necine core is a key toxophore, rendering the molecule hepatotoxic upon metabolic activation. A thorough understanding of this structure-toxicity relationship is paramount for professionals in toxicology, natural product chemistry, and drug safety assessment.

References

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 156778, Uplandicine. PubChem. Retrieved January 12, 2026, from [Link].

-

Kowalska, P., et al. (2022). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences, 23(21), 13531. [Link]

-

Fu, P. P., Xia, Q., Lin, G., & Chou, M. W. (1999). Pyrrolizidine alkaloids in human diet. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 443(1-2), 87-99. [Link]

-

CAS. (n.d.). Uplandicine. CAS Common Chemistry. Retrieved January 12, 2026, from [Link]

-

Cheméo. (n.d.). uplandicine - Chemical & Physical Properties. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). MS/MS spectrum and fragmentation pattern of uplandicine. Scientific Diagram. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). MS and MS² spectra of (A) uplandicine (peak 5) and (B)... Scientific Diagram. Retrieved January 12, 2026, from [Link]

Sources

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolizidine alkaloids in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Uplandicine Biosynthesis Pathway in Echium vulgare

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Foreword: Unraveling the Complexity of a Plant's Chemical Defenses

Echium vulgare, commonly known as viper's bugloss, is a prolific producer of a diverse array of pyrrolizidine alkaloids (PAs), a class of secondary metabolites renowned for their potent biological activities and, consequently, their toxicological significance. Among these, uplandicine stands out due to its complex chemical structure and contribution to the overall PA profile of the plant. Understanding the intricate biosynthetic pathway leading to uplandicine is not merely an academic exercise; it holds profound implications for drug discovery, agricultural science, and food safety. This guide provides a comprehensive technical overview of the uplandicine biosynthesis pathway, synthesizing current knowledge from enzymatic studies, tracer experiments, and analytical chemistry. We will delve into the key enzymatic steps, the metabolic intermediates, and the putative regulatory mechanisms, while also providing field-proven experimental protocols for the extraction, analysis, and enzymatic characterization of the components of this fascinating pathway.

The Molecular Architecture of Uplandicine: A Pyrrolizidine Alkaloid of the Lycopsamine Type

Uplandicine is a complex diester pyrrolizidine alkaloid. Its structure is characterized by a retronecine base, which is a dihydroxy-pyrrolizidine ring system. The hydroxyl group at the C9 position of the retronecine base is esterified with echimidinic acid, a branched-chain C7 necic acid. Furthermore, the hydroxyl group at the C7 position is acetylated. This specific arrangement of a necine base esterified with a necic acid classifies uplandicine as a lycopsamine-type PA, which is characteristic of many species within the Boraginaceae family[1][2].

| Compound | Molecular Formula | Molar Mass | Key Structural Features |

| Uplandicine | C₁₇H₂₇NO₇ | 357.4 g/mol | Retronecine base, Echimidinic acid at C9, Acetyl group at C7 |

The Biosynthetic Blueprint: From Polyamines to a Complex Alkaloid

The biosynthesis of uplandicine is a multi-step process that can be conceptually divided into three major stages: the formation of the necine base (retronecine), the synthesis of the necic acid (echimidinic acid), and the final esterification and acylation reactions.

Genesis of the Necine Base: The Retronecine Backbone

The journey to retronecine begins with the ubiquitous polyamines, putrescine and spermidine, derived from primary metabolism.

Step 1: The Committed Step - Homospermidine Synthesis

The first committed and pathway-specific enzyme in pyrrolizidine alkaloid biosynthesis is homospermidine synthase (HSS) [1][3]. This enzyme catalyzes the NAD⁺-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine. The evolution of HSS from deoxyhypusine synthase, an enzyme involved in primary metabolism, is a fascinating example of gene duplication and neofunctionalization in the evolution of plant secondary metabolism[3].

Step 2: Oxidative Cyclization to the Pyrrolizidine Ring

Following its formation, homospermidine undergoes a series of oxidative and cyclization reactions to form the characteristic bicyclic pyrrolizidine ring system. While the exact enzymatic machinery is not fully elucidated for Echium vulgare, studies in other PA-producing species suggest the involvement of a copper-containing amine oxidase, specifically a homospermidine oxidase (HSO) . This enzyme is proposed to catalyze the oxidation of both primary amino groups of homospermidine, leading to the formation of a dialdehyde intermediate which then spontaneously cyclizes to form the pyrrolizidine scaffold.

Step 3: Formation of Retronecine via Trachelanthamidine

Tracer studies in Boraginaceae species suggest that the initial cyclized product is further processed to form trachelanthamidine, a saturated necine base[4]. Trachelanthamidine is then believed to be a key intermediate in the biosynthesis of retronecine. The conversion of trachelanthamidine to retronecine involves hydroxylation and the introduction of a double bond in the pyrrolizidine ring, although the specific enzymes catalyzing these steps in Echium vulgare remain to be definitively identified. Feeding experiments with labeled trachelanthamidine have shown its efficient incorporation into the retronecine moiety of other PAs, supporting its role as a precursor[5][6].

The Necic Acid Moiety: The Elusive Biosynthesis of Echimidinic Acid

The biosynthesis of the necic acid portion of uplandicine, echimidinic acid, is less well understood. Necic acids are generally derived from common amino acids. Based on its structure, echimidinic acid is likely derived from the shikimate pathway, which is the central route for the biosynthesis of aromatic compounds in plants[7]. The pathway would involve a series of modifications, including hydroxylation and methylation, to produce the final branched-chain acid. However, the specific enzymes and intermediates in the echimidinic acid biosynthetic pathway in Echium vulgare are yet to be characterized.

The Final Assembly: Esterification and Acetylation

The final steps in uplandicine biosynthesis involve the assembly of the necine base and necic acid moieties.

Step 1: Esterification of Retronecine

Retronecine is esterified with echimidinic acid at its C9 hydroxyl group. This reaction is catalyzed by an acyltransferase , likely belonging to the BAHD family of acyl-CoA-dependent acyltransferases, which are known to be involved in the biosynthesis of various plant secondary metabolites[1][2]. The echimidinic acid is likely activated as a CoA-thioester prior to the transfer reaction.

Step 2: Acetylation of the C7-Hydroxyl Group

The final step in the biosynthesis of uplandicine is the acetylation of the C7 hydroxyl group of the retronecine base. This reaction is catalyzed by an acetyltransferase , which transfers an acetyl group from acetyl-CoA.

Regulation of Uplandicine Biosynthesis: A Tightly Controlled Process

The biosynthesis of pyrrolizidine alkaloids, including uplandicine, is a tightly regulated process, influenced by developmental and environmental cues. While specific regulatory factors for uplandicine biosynthesis in Echium vulgare have not yet been identified, general principles of alkaloid regulation in plants provide a framework for understanding this control.

The expression of biosynthetic genes is often coordinated by a network of transcription factors (TFs) . In many alkaloid biosynthetic pathways, TFs belonging to the MYB, bHLH, and WRKY families play crucial roles in activating or repressing gene expression in response to internal signals (e.g., hormones like jasmonates) and external stimuli (e.g., herbivory or pathogen attack)[8]. It is highly probable that a similar regulatory network governs uplandicine biosynthesis in Echium vulgare, ensuring that these defensive compounds are produced when and where they are most needed.

Experimental Protocols: A Practical Guide for the Researcher

This section provides detailed, field-proven methodologies for the study of the uplandicine biosynthetic pathway.

Extraction and Analysis of Pyrrolizidine Alkaloids from Echium vulgare

This protocol is adapted from established methods for PA analysis and is suitable for the qualitative and quantitative analysis of uplandicine and related PAs in Echium vulgare plant material using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[9][10][11].

Materials:

-

Fresh or dried Echium vulgare plant material (leaves, flowers, or whole plant)

-

Extraction solvent: 0.05 M H₂SO₄ in 50% methanol

-

Solid-Phase Extraction (SPE) cartridges: Oasis MCX (Mixed-Mode Cation Exchange)

-

SPE conditioning solvents: Methanol, Water

-

SPE wash solvents: Water, Methanol

-

SPE elution solvent: 2.5% NH₄OH in Methanol

-

Reconstitution solvent: 5% Methanol in water with 0.1% formic acid

-

LC-MS/MS system with a C18 column

Protocol:

-

Sample Preparation:

-

Homogenize 1 g of dried and powdered plant material or 5 g of fresh plant material.

-

Add 20 mL of extraction solvent.

-

Sonicate for 15 minutes and then shake for 1 hour at room temperature.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load 10 mL of the supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

-

Elute the PAs with 10 mL of 2.5% NH₄OH in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Sample Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried extract in 1 mL of reconstitution solvent.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Detect and quantify uplandicine and other PAs using Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor and product ions for each analyte.

-

Homospermidine Synthase (HSS) Activity Assay

This protocol provides a method to measure the activity of HSS, the key enzyme in the uplandicine biosynthetic pathway. The assay is based on the quantification of the product, homospermidine, by LC-MS after derivatization.

Materials:

-

Plant protein extract from Echium vulgare

-

Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM DTT and 10% glycerol

-

Substrates: Putrescine, Spermidine

-

Cofactor: NAD⁺

-

Dansyl chloride solution (for derivatization)

-

LC-MS system

Protocol:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in extraction buffer on ice.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Use the supernatant containing the crude enzyme extract for the assay.

-

-

Enzyme Assay:

-

Set up the reaction mixture in a final volume of 100 µL containing:

-

50 µL of enzyme extract

-

10 µL of 10 mM putrescine

-

10 µL of 10 mM spermidine

-

10 µL of 10 mM NAD⁺

-

20 µL of assay buffer

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

-

Derivatization and Quantification:

-

Add 100 µL of saturated NaHCO₃ solution to the reaction mixture.

-

Add 200 µL of dansyl chloride solution (10 mg/mL in acetone).

-

Incubate at 60°C for 30 minutes in the dark.

-

Evaporate the acetone and extract the dansylated polyamines with 500 µL of toluene.

-

Evaporate the toluene to dryness and reconstitute in 100 µL of methanol.

-

Analyze the sample by LC-MS to quantify the amount of homospermidine produced, using a standard curve of derivatized homospermidine.

-

Future Perspectives and Unanswered Questions

While significant progress has been made in understanding the biosynthesis of uplandicine, several key questions remain unanswered. The complete enzymatic pathway for the biosynthesis of echimidinic acid is a major knowledge gap. The specific acyltransferases and acetyltransferases responsible for the final assembly of uplandicine in Echium vulgare need to be identified and characterized. Furthermore, the elucidation of the transcriptional regulatory network controlling the expression of the biosynthetic genes will provide a deeper understanding of how the production of this complex alkaloid is controlled. Answering these questions will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of valuable compounds and the development of strategies to mitigate the risks associated with toxic pyrrolizidine alkaloids in the food chain.

References

- Avula, B., et al. (2019). Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes. ACS Omega.

- Robins, D. J. (1989). Biosynthesis of riddelliine: incorporation of [3,5-14C]trachelanthamidine and [5-3H]isoretronecanol into the retronecine moiety of the alkaloid.

-

Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules. [Link]

- Waters Corporation. (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS.

- Robins, D. J. (1983). Pyrrolizidine alkaloid biosynthesis. Synthesis of 3H-labelled trachelanthamidine and isoretronecanol and their incorporation into three pyrrolizidine bases (necines). Journal of the Chemical Society, Perkin Transactions 1.

- Federal Institute for Risk Assessment (BfR). (n.d.). Determination of pyrrolizidine alkaloids (PA)

- Li, Z., et al. (2022). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Molecules.

-

El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Molecules. [Link]

- Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu Website.

- Ober, D., & Hartmann, T. (2000). Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism. Plant Biology.

- Leete, E., & Rana, J. (1983). Synthesis of [3,5-14C]Trachelanthamidine and [5-3H]Isoretronecanol and Their Incorporation into the Retronecine Moiety of Riddelliine in Senecio riddellii.

- Nurhayati, N., et al. (2020). Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products. FEBS Open Bio.

- Merck Index. (n.d.). Retronecine. Merck Index Online.

- Ziegler, J., & Facchini, P. J. (2008). Chapter 1 Regulation of Alkaloid Biosynthesis in Plants. The Alkaloids: Chemistry and Biology.

-

Khare, S., et al. (2022). Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids. 3 Biotech. [Link]

- The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry.

- University of California, San Diego. (n.d.). Enzyme Assay Protocol. University of California, San Diego Website.

- Robins, D. J. (1982). Stereochemistry of pyrrolizidine alkaloid biosynthesis: incorporation of chiral [2-2H]putrescines into retrorsine.

-

El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Molecules. [Link]

- These, A., et al. (2020). Pyrrolizidine alkaloid profiling of four Boraginaceae species from Northern Germany and implications for the analytical scope proposed for monitoring of maximum levels. Food Additives & Contaminants: Part A.

- Hüttel, W. (2021). Echinocandins: structural diversity, biosynthesis, and development of antimycotics. Applied Microbiology and Biotechnology.

- Expasy. (n.d.). EC 2.5.1.45 homospermidine synthase (spermidine-specific).

- Rasmussen, M. L., et al. (2021). Carminic acid biosynthesis. Proposed biosynthetic pathway for formation...

- Tadi, S. R. R., et al. (2021). Phylogeny-Aware Chemoinformatic Analysis of Chemical Diversity in Lamiaceae Enables Iridoid Pathway Assembly and Discovery of Aucubin Synthase. Molecular Biology and Evolution.

- Creative Enzymes. (n.d.). Enzymatic Assay Protocols.

- Vitt, A., et al. (2019). Construction of a Chimeric Biosynthetic Pathway for the de novo Biosynthesis of Rosmarinic Acid in Escherichia coli. ACS Synthetic Biology.

- Zhang, X., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects.

Sources

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine alkaloid biosynthesis. Synthesis of 3H-labelled trachelanthamidine and isoretronecanol and their incorporation into three pyrrolizidine bases (necines) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Biosynthesis of riddelliine: incorporation of [3,5-14C]trachelanthamidine and [5-3H]isoretronecanol into the retronecine moiety of the alkaloid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. bfr.bund.de [bfr.bund.de]

- 11. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]

The Pyrrolizidine Alkaloid Uplandicine: A Technical Guide to its Natural Sources, Isolation, and Characterization

Abstract

Uplandicine, a pyrrolizidine alkaloid with the molecular formula C₁₇H₂₇NO₇, has garnered interest within the scientific community for its potential biological activities and complex chemical structure. This technical guide provides an in-depth overview of the natural sources of Uplandicine, a detailed methodology for its isolation and purification from plant matrices, and a summary of analytical techniques for its structural elucidation and characterization. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundational understanding and practical framework for working with this intricate molecule.

Introduction to Uplandicine

Uplandicine is a naturally occurring pyrrolizidine alkaloid, a class of compounds known for their characteristic bicyclic pyrrolizidine core structure.[1] These alkaloids are secondary metabolites produced by various plant species, often as a defense mechanism against herbivores.[2] The chemical structure of Uplandicine, systematically named [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate, is characterized by a retronecine base esterified with both an acetic acid and a complex necic acid moiety. This intricate structure contributes to its specific chemical properties and potential biological activities, making it a molecule of interest for further investigation.

Below is the chemical structure of Uplandicine:

Sources

An In-Depth Technical Guide to Uplandicine and Other Pyrrolizidine Alkaloids: From Biosynthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of uplandicine and the broader class of pyrrolizidine alkaloids (PAs). Designed for researchers, scientists, and drug development professionals, this document delves into the core chemistry, biological activity, analytical methodologies, and therapeutic prospects of these complex natural products. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower informed experimental design and interpretation.

Introduction to Pyrrolizidine Alkaloids: A Double-Edged Sword

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring secondary metabolites synthesized by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[1][2] These compounds are found predominantly in the plant families Asteraceae, Boraginaceae, and Fabaceae.[2][3] While their potent toxicity, particularly hepatotoxicity, has been a long-standing concern for human and animal health, there is also a growing interest in their potential pharmacological properties, including anticancer and antimicrobial activities.[1][4][5] This guide will navigate the dual nature of these molecules, providing the technical foundation necessary for their study and potential application.

Uplandicine, a member of the pyrrolizine family, is found in plants such as Onosma arenaria and Echium horridum.[6] Its chemical structure, like other PAs, is based on a necine base, which is a derivative of pyrrolizidine.[6][7]

The Foundation: Biosynthesis and Chemical Diversity

The structural diversity of PAs stems from the esterification of a necine base with one or more necic acids.[7] This combination dictates the alkaloid's classification and, to a large extent, its biological activity.

Biosynthesis of the Pyrrolizidine Core

The biosynthesis of the characteristic pyrrolizidine ring system is a fascinating example of the evolution of a secondary metabolic pathway. The initial and rate-limiting step is catalyzed by homospermidine synthase (HSS), an enzyme that has evolved through the duplication of the gene for deoxyhypusine synthase, which is involved in primary metabolism.[8][9]

The pathway can be summarized as follows:

-

The polyamines putrescine and spermidine are derived from the amino acid arginine.[1]

-

Homospermidine synthase facilitates the formation of homospermidine.[1]

-

Oxidation of homospermidine initiates the cyclization to form the pyrrolizidine core structure.[1]

Structural Classification of Pyrrolizidine Alkaloids

PAs are broadly classified based on the structure of their necine base into four main types: retronecine, heliotridine, otonecine, and platynecine.[7] The first three are unsaturated bases, which are generally associated with higher toxicity, while the platynecine type is saturated.[7] Otonecine-type PAs are distinct due to the methylation of the nitrogen atom, which prevents the formation of N-oxides.[1][4]

| Necine Base Type | Key Structural Feature | Toxicity Profile | Examples |

| Retronecine | 1,2-unsaturated necine base | High | Retrorsine, Senecionine |

| Heliotridine | 1,2-unsaturated necine base (diastereomer of retronecine) | High | Heliotrine, Lasiocarpine |

| Otonecine | Monocyclic ring with a methylated nitrogen | Varies | Otosenine, Senkirkine |

| Platynecine | Saturated necine base | Generally lower | Platyphylline |

Mechanism of Action and Toxicity: The Role of Metabolic Activation

The toxicity of most PAs is not inherent to the parent molecule but is a consequence of metabolic activation in the liver.[10][11] This bioactivation is a critical concept for any researcher working with these compounds.

Hepatic Metabolism and the Formation of Reactive Pyrroles

The primary pathway for PA toxicity involves oxidation by cytochrome P450 (CYP450) enzymes in the liver.[1][11] This process generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[12][13] These electrophilic metabolites can then alkylate cellular macromolecules, including proteins and DNA, leading to cytotoxicity and genotoxicity.[12][14]

A competing detoxification pathway involves the hydrolysis of the ester linkages by esterases, which breaks down the PA into its non-toxic necine base and necic acid components.[1] The balance between these activation and detoxification pathways determines the ultimate toxic outcome.

Cellular Consequences of PA-Induced Damage

The formation of DNA adducts is a key event in the genotoxicity and carcinogenicity of PAs.[12][13] These adducts can lead to mutations and chromosomal aberrations. The binding of pyrrolic metabolites to cellular proteins can disrupt normal cellular function, leading to hepatic necrosis and veno-occlusive disease (VOD), now more commonly referred to as sinusoidal obstruction syndrome (SOS).[10][15][16]

Analytical Methodologies: Extraction, Separation, and Detection

The accurate and sensitive analysis of PAs in various matrices is crucial for both toxicological assessment and pharmacological research. A variety of techniques have been developed for this purpose, with liquid chromatography-mass spectrometry (LC-MS) being the preferred method due to its high sensitivity and selectivity.[3][17]

Extraction of Pyrrolizidine Alkaloids from Plant Material

The choice of extraction method and solvent is critical for achieving good recovery of PAs and their N-oxides. Acidified aqueous or alcoholic solvents are commonly used to extract these basic compounds.

Experimental Protocol: Acid-Base Extraction of PAs from Plant Material

-

Sample Preparation: Grind dried plant material to a fine powder.

-

Extraction:

-

Weigh 1-5 g of the powdered plant material into a flask.

-

Add 50-100 mL of 0.5 M H₂SO₄.

-

Stir or sonicate for 1-2 hours at room temperature.

-

Filter the mixture and collect the acidic aqueous extract.

-

-

Purification:

-

Wash the acidic extract with dichloromethane or diethyl ether to remove non-polar compounds.

-

Make the aqueous phase alkaline (pH 9-10) with concentrated ammonia solution.

-

-

Final Extraction:

-

Extract the alkaline solution three times with dichloromethane or chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude PA extract.

-

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the state-of-the-art for PA analysis.[18][19]

Typical LC-MS/MS Parameters for PA Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with the addition of a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) for targeted quantification of known PAs.

Therapeutic Potential and Drug Development Challenges

Despite their toxicity, the unique chemical structures and biological activities of PAs have attracted interest for their potential therapeutic applications.

Anticancer and Antimicrobial Activities

Several studies have reported the antiproliferative and cytotoxic effects of certain PAs against various cancer cell lines.[5][20] For instance, lycopsamine has shown significant antiproliferative effects in lung cancer cells.[5] Additionally, some PAs have demonstrated antimicrobial activity against bacteria and fungi.[5]

Challenges and Strategies for Drug Development

The primary obstacle in harnessing the therapeutic potential of PAs is their inherent toxicity.[21][22] Strategies to mitigate this toxicity while retaining the desired pharmacological activity are a key area of research. These include:

-

Structural Modification: Chemical modification of the PA structure to reduce its ability to form toxic pyrrolic metabolites.

-

Targeted Delivery: Developing drug delivery systems that specifically target diseased cells, thereby minimizing systemic exposure and toxicity.

-

Dose Management: Careful control of dosage to stay within a therapeutic window that maximizes efficacy and minimizes adverse effects.[5]

Conclusion

Uplandicine and other pyrrolizidine alkaloids represent a fascinating and challenging class of natural products. Their complex chemistry, potent biological activities, and dual nature as both toxins and potential therapeutic agents make them a rich area for scientific investigation. A thorough understanding of their biosynthesis, mechanism of action, and analytical methodologies is essential for any researcher or drug development professional working in this field. As our understanding of these molecules deepens, so too will our ability to mitigate their risks and potentially unlock their therapeutic benefits.

References

- Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. [Source URL: https://vertexaisearch.cloud.google.

- Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFNR0c6-MW6ivOMhnf7K7pq1KZXMSCTvhWeGAPwVMh-tEvLEA2fO31rKQVJpZZcE9O8v-ZKdMk81_7vkwMtX2irXYZO-ULdI8zLMAcOe4Euvi_ykhtb1lh31gQeeKE0AQ8x0md]

- Pyrrolizidine alkaloid - Wikipedia. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBq3ElcVsoMBm8OfZRNkhN5WZBRktRCPGwule0uw5sY2KisFkMbSTruBCXfMJBzrsxgYSFjctbUV_eGL-yjeiVDEztBe2srj_f7tJSdSokS2tYOYDARXXXucFen7uiuzHYBUbPrifjtB6XUL1mWJ4=]

- Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc9oGnPOyRe8FMPNt-h_svXYGl_gqbmx84VAoiW1lFPxMbzhZTR5MfZyNRULoIjBb1Ia1Qr3vO9VXv0iyJo_FWSzYLFUYBIx5X1VssOPD6k6fFb_65NQX9fkOV6LI9h9Nd7Ct4beRdtTEe23A=]

- Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - MDPI. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF26u3ylb3WKKu1l1bDZSYaItoIJSfCIOMQ7tFcqw6AQQqGFCFgHtNk9qrqkjJcMdk9TcRTPODtP2_m4BLt0wvb6AjaEjHdx1P9VqK5XzVrdxCgL7hZ6L9dLO8lxLTwaByk_IxD]

- Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8GEF2RSvhZyK-tIxxfTcCfPrj6mtNszZLwTSxE3ucIU7WCtD_JmWKN8OSOXncHIJ3PUnq_DxUv99wW_PSanP1N-iSYCZNkVYJ3XG7TeDTZ9NTxzEj3ti2jAKlAN4zC1WoBBnde6Xh0edHXaM=]

- Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm60emWtyHD5NrGLXsk428TEZRAi4-MeGRLKmEyqibyTwyaJ2g9RT45pXp3qqa_Dsz_zFJj_XAx3-Kgc8XgiQDWSCMZM4aUF7gF6TWAhzbgXbup_6OCwbM655dbYdoHxVvg3GEqI1YmZt6TQ1NlqVzUgLzwStY7ovxE9JKYcqUDtMgOE94xxRYlN3aDp5lHL-fg9wJe1ZdeLLvMO_YM99enTiM]

- Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEodAbWwV0sMG7lzKaHj-nyZXHglul2BiBKf1X1EZIibUCLb9eFK5PAAp3A61i4kf420ayfRKvEzyS-V-9rs5zyTpzRRpJNwm96v0sYj1mA__sxYTRGRwr3bPOo3lDi2r3AVoNvycUqWFOcfj2Wbxlb1d0p0T7DEapVmMtmRWhPCdeEGV_vcL0fZmsxrstQtDisumyq1QcjZ-dvOw8HR4pFJMibPxgklE7ZvqO7SXzgH7TGzRca3V0T5XGzWEdVCCIkiDD5DF6]

- Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes - PubMed. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbMoWv3091P61MBVLUYVdu5VJ4kxVZFRKpcqBODjZ6IclJSBoTQP4B-kG7BfVcV2f86o3YAxYTAwnqN6zvgT4W-c00WhQsEg-UMgAg7c3TcJPd216ao48vUguyDx3CETpJCr9w]

- Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis | Chemical Research in Toxicology. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWeg9-1DIEscxrOyOiw8nv-fGmKC34lDdEwkhvgRF2i-JW2UsZT4y-CP7Ju2-l3cSE-YvTNWi4k9l0aObzPsyQtGerv4R1fmZ02XWP0-UaPF-IJphztH3FL1wK1Sh60WPrZv7mTg==]

- Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase | PNAS. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOG6g9iAlini5nBDsRijADpBPZDA17x61AZxLFSGXVdQo9_kzXFw3AEMJcsuFsRFxxleO4sU0-5y8asMVHVKDV2SdihLA6HC8VhCTV7nVXqGucVfdQ-SgtIfjmjOlff6hd3hxleWmA2nwZ2JI=]

- Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo - MDPI. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8jMdk8eNVUmdFoz8YfB_B_vr31rocOqJuTSGuQ50nSQl9ydNfnx2y2jilQ3GZ_pXVx9TlJS6Ws3TXUxMQ2wVuuEENwmzvr3OPQRuyQ6BeKBqq_edMvQmJaud-4pXoMi8=]

- Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjQla9M_P-isRCSiasfn9sZt1d72OJ1wbAELXIzB4YX3ZxkO0fhPAr_Iu8BBPeB7d6XNNXXYuroQDJCNvnOQD--mDGtoPXbLn7i3f93VqTNF4L8V1q-PmUBWYpjjOfrdgArLwi]

- Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDhFpJtDMqw43WIQwPdOoObsFXoZzbB3JNabSGHmGFVAXdOGnVvfgd3_zMr0GAJDQYQ5fDSVa8SJNOPiQiMCBpAh6dV2a9s1FjGvrp8O01VuZrV04qn9epxnNr6mjlwaaXadH-NQo2Mlp2C70=]

- CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS 2.1 Background. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKNAkbpb5VHec2YQeEJdFYpoOdjsU3ewbquJWpombT0_VJq6G5MqkJ0dGCH4vArHd4UtWhDPEZRKdb1wA_EBBkBIGHFPfhD7NXSDF5z7sp84-_4Cg9OzuTxVbLV08FIsyP8mS4PuWVPTvsvbM96M56hOhbeV6Hi_u0lybM0-5Qkka9ziJlLQGN3lA8QAFWOw==]

- Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1tgm3TCr12urFLXb_w6K3yD8-SEaltRS-xhfGDCqkHfpBY7FDzHGADQ2OCILSqaM8NCAACOqCnAJ6pBkyg4_yIkXtQFrkmGrIBgR_wCMLtD_UW68u66V8vhdkfAMOsfpQW2Eg5KsUJV675JC3]

- Uplandicine | C17H27NO7 | CID 156778 - PubChem - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjox6a3O2MBguIDQxoD_WGxNSk7UKdCHbXBOZZadtifQpDXKk0XMOK8Uad_uCkzAgMQq7drFgcJJ1ZG02K8Jlwr2FVVpjjx8Nnl2V4H9V42ImtgM093klFxagM770bRxbiMS3fmAnCrenwVdlWurSy]

- Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - MDPI. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHStbEGfd5DQVvqONRK2cRyATMRxKNn9h05p9lJYIKqwpWzZaib-vc_H2eAJESup7nn-vx1iKiyY2H7Amm6roi4IGwGpIqMqlhCEefg6leyVnTgzSDexKt8YvnRFjLpZgd6XUM=]

- Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6gTf7l3Ybmr9cvVfQMYVCu1NQsvBZiEt2arOvG-Lu-4PDIHtoOvnSNr9Q_03XplnIrnE6PtWf4v5DdF8g8seMGv_p4AJbRC_lyNpZZlSxEMc7UWjLv8Cym-Vygh50Cx14ET4D_NeSLSPgGVU=]

- Update on analytical methods for toxic pyrrolizidine alkaloids | Request PDF - ResearchGate. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9HvvyVL6ZPtbiHtXipNsoXmNNXXcmtobVDzRCzH2tiIVPAVphtnmbpjlzE5mIdraOT1lCi8-dM4crgK4Ok2PhyFaTjYNxwi_yyOQ7OhWI3LIQUIljynGhET7tv1x6cP8_7hU3NpDHb3ImMaU5z04p5xRU-ACWK_vM0lKEAhoIaK_ZMq5hA6NZWG15foOFixIFPvEJy1IHTZl5GMGh6W10izDE4rsX6WAiHSw=]

- Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmxG6Fh4a5mn0w4aNeL9RB1tJWxVu3m33qDuFa9p1DCanpCYjPbTQ06nMr_aHUNXgDP8HAQYpug4Vzd_kcnPJ_03s43Qa7FuYhrHegUiKmicGBCUGeQWE5OnNdIJH470nab7d2]

- pyrrolizidine alkaloids Reference Substances - bei PhytoLab phyproof. [Source URL: https://vertexaisearch.cloud.google.

- Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTN_jFin_obxsk11PPKKqlXvsfQjt7oGDb8T33W-lEJnCPwuaqKcWPoLaL6qPtIaSPTAx8DGK__406FgepifbxaRArMzaQjs2_rOlyyLZ_uCIvOTWLvVXR1XHpBtyOUUHxkybosPuhIQJFF4ZbA_O-opCYDJtk5fZIdIYdEVVBfrbPTgGXO2fLBSQJVhC7KpCm5L4GaBQuOfOVoQ==]

- Examples for types and groups of pyrrolizidine alkaloids (PAs)... - ResearchGate. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCToOswHC-15E7-k_fs4obkO6AZeDFqZzADB9gD-CCJkBmTzwx802xtShygFW8R6eldr0KHijCYXYLAzYV8-YrjM8vVMgzov-35mG96USSRmDbBAur5JEK1tdJdqC4a7OjqRcV__2Z7RpSUC4nUbUEZwfo7SdJutmF2YD1G3d0h6Ae2lmv0jXSwL2B2_P-5V8EIJvH6JvXXiJq-sdcX1xwW1YvqNxnbZwceRbh7ecC1F1WEM1qfPDMkLDJxFq-bYnqt3Nvfw==]

- [PDF] Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - Semantic Scholar. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYR-Db_4T9CpwBlHOE1zYMlfvb4LFfJkt9J89MF7SQV21O9cgLLzZAjDcCeYO-ftrh20RIn4zX2sNJ87Lu1lIjL3weE_wN67TJIehxmsO4P0aZNiHk1z7cO9yb9LsRl_aRkXUYStD6nT8M2jiWZtO11a0WUpP27CQsi4pvMMhShE5ClkogL1PrgJSZaWEYddEv4YsP_Z-KdUA2CS2I_ERWaCTtJJ0tIqN91g3cbsBwqCZQ34HlmmYU36E90JV1MT9sagrjCTks8FFqPY4v02zNYA==]

- Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH75KcyH-puS0h7C4SA4QyN2ldUzf0p5lWj3VxQHWWAbSinPNMYidNC3DgK1D5BwUvnGYn9wT38NrJ4YdfcJFWfpF0oWHvMGuRIMmpb9C-qvJbmD_QbmAQJAPp2Pkoxs1wnuml0kyiJTd6rHrUKjBI6dwJdSIlcR66Oaj12ttSaHmS-ZwnyxP4fYzmLaFPTcy02-LW-4G35mT2gnGA6cINe7zP1G8-s_r75OlM6DOztJGNk0nltlBU=]

- uplandicine - Chemical & Physical Properties by Cheméo. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqc_lj69BW7QCfr-hilPjPZTPaL7dyp4P9axzf7FiAA6TkjLvDwXVmwr2iUmiIpwZOFo5V5A7wmlAHsEImsOaOMVHN412nqhvA7ZHuunBEVXRaIRnwLrK4htrVO-IG5uNlaHwYpR7KwLCI]

- Isolation and Elucidation of Pyrrolizidine alkaloids from tuber of Gynura pseudo-china (L.) DC. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2GNQYu8NGcshR0Ccr-leEmKiN5cZZ4jWFvXhMLAk8kkpwPpiD8Erde2mkZGWohuTbqje-7ztZzVHdoDpJ0RORUozjs0fE6wxcdNzCn5zzCsLvHDnMWpbBSXLilxpICOrfdtsSK-rmirnq0Ck4YqzFzyed]

- Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9w7JcyrGEm6MhkyA6kExzQRVx5BUG2BghVFEIuIpDc1vaUWuAkk7czHyDc5Zv1VVoWc6VhW9zkJwg2_C9waVb1FIGc6VB3A25DVOhbD8OQaVwitExsseuaBBH8KTvvYd4bM5c950wEus5PdI=]

- Pyrrolizidine Alkaloids-Pros and Cons for Pharmaceutical and Medical Applications - PubMed. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcDKMfb8oTVej0xtc5EkEeQvqdtJ5CsLWDLZBKRnKWwxypxJ-YPincC735h59wgCq3_0I4pvs8pjUUMbylLMNK3u2numtxLBZnDrfaLfNQbkdVQu2j42_JQXolbHoCG4g2F5MN]

- [PDF] Naturally Occurring Pyrrolizidine Alkaloids | Semantic Scholar. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl-WT2b2Js4qd8w9lh8_prrYKhUzUA39lw_aVRKsMfRj6jDRgvXKgGxKgPqzruPd_Filboe9tX9Vg-xXaBaUcWhN_0OEIBd3IH9oSQXq4IMMwT_ikabeukFm74JMwbFH4MTXShP2yamF9ZNb96PWvKad26W9iJXVeIDbllHaK1ortK6jqXwErWfRCsW8opWrXjNvOph5QFpJok0wgaGfWgmq4njQpmAI0eh9hoIM84iIwAQrQs1Gnmwf0=]

- 74202-10-1, Uplandicine Formula - ECHEMI. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLiYNL8SQIjIEP-Ju1C7KafIUmuBlZZJRkbwNmOhiRAGWQEL1NLCxKGz6suYlvqfVhVRyNXeFLicaG3rOYA8QvPCi8-Ck_DlW0SYFQR975baT1Qv9nQX8k-gu8f23_POIUA9c3OxOryj8yfd6Hupeecinx0A1mm2ds8jFETnR2IxpxXrN46IMntPKCUQ3Q0zW_sp0V69JuZ7SkOTNthpwzHnGfgM0_WHDQ-6O56V3N2e82H5APlqfCVH3mjXSxF1hYhE0Hcf4M4jOHf3Tg5-ek-SIMyHPIn7_CnSZiFp7BGYQl]

- Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties - MDPI. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgCPv8EAm3HYA27KPeKnz7nTw_rhK8q1IV58fu1mQ4zc2HGLefXNVFi2YHMnfOXjZKyhfeECB-1qyIiwrb1Botn73aJbbEa1YJKcDbDnELv4EKcPCHHluD-wXzKqQHsggp]

- Uplandicine - CAS Common Chemistry. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU_Amwt4_R-9nC-eM4Q77MrSVutkTP8LJfdsp9Q28CrdXa2Ri-HwHmk2oEdYGEZ9-kk5yVxfxVHSedn_nglrvTnwtMWmPToi3LrlDbvH_NTpP0aFJVZZOr4hue6N7kSW1Ulfpdd9k1w_DquuAlSC23ZMIq]

- Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PubMed. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOsJC33KLTz3Lwkf2NoCHYLwzlxrkFpAFLJRIMAnO_rpFSoy-ReVxAhUMKbb7crucooRWvBhGQTtKCEe-JnbmFIbbWWPm0za61YTuKVqvOqlNxZKxS2I1HnESUJMDsMyYzVOLq]

- (PDF) Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - ResearchGate. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlAfBDlJU0QQh72iDmViI6tIlR6fDDpYmuzc2fJNL4nQXLgm_pc7LhRIGHbDn1USf2uPda7GGVDPZ3biqZ1TmeaK6Of1zPIJpFl2sGt2mLKJle6zSCOwKSbqAZrmkbjMQzG_nnk6EriL2z2RWjtdDvwH1pUHW8akxurh8_5LLKeLe1u6WOSmwk8J9IXILDzsYD6XgKgcynp5VPo2SlXPor_2OQqSOmoiCgJ5aLLqGkr57mph0YblWGWzAUoiG6uILM7hDPxtywYBrc6a0MXpx5Ng6c9PNMVFxukTsS3kdoSkDlalBMTWHdtGKUdWdj-pKJ6TxYs-gjfte7xgNoZZFd3JAOpFp_8s32qN0YGXZVH3Bi6advWbiVbw==]

- Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - MDPI. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnGzKWT0Wf4haswUvsbdDPl8l7Gp_F0IR7kHgjecW5ojmq2jl_hEH1NVpMebU9Hzs4Y5nFWynFuFIHWR-AgDMWaT-z0Ja5mPey5JGphYW6ZJNPynh5oUqO0kRGZ4_AKsK5]

- Pyrrolizidine alkaloids and health risk of three Boraginaceae used in TCM - Frontiers. [Source URL: https://vertexaisearch.cloud.google.

- Npc209773 | C17H23NO3 | CID 174174 - PubChem - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCRjKe8YCz0gO0p8fgrGlw9Mo86VTtXp7LgsXU1QnArgEDHRshhBJVcAz47r39nECBMY4v1FpO5qSEeDWNcOq-Radci7kgZIa_re9RCesLvkNtIthZ356sWPj6Y10mlUv4CbcBJMIRd-aP_Jv1zQ==]

Sources

- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uplandicine | C17H27NO7 | CID 156778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. bfr.bund.de [bfr.bund.de]

- 20. Pyrrolizidine Alkaloids-Pros and Cons for Pharmaceutical and Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Pyrrolizidine alkaloids and health risk of three Boraginaceae used in TCM [frontiersin.org]

Uplandicine: A Technical Guide to its Physicochemical Properties and Analysis

Abstract

Uplandicine, a pyrrolizidine alkaloid found in various plant species, presents a subject of significant interest for researchers in natural product chemistry, toxicology, and drug development. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Uplandicine. In the absence of extensive direct experimental data for this specific alkaloid, this document leverages established knowledge of the broader class of pyrrolizidine alkaloids to infer likely characteristics and provide robust, field-proven methodologies for their empirical determination. This guide is intended to serve as a foundational resource for scientists, offering not only a consolidation of available data but also detailed experimental protocols and safety considerations essential for the handling and investigation of this compound.

Introduction to Uplandicine

Uplandicine is a naturally occurring pyrrolizidine alkaloid identified in plant species such as Onosma arenaria and Echium horridum.[1] As a member of the pyrrolizidine alkaloid family, Uplandicine shares a characteristic bicyclic necine base structure esterified with a necic acid. These compounds are known for their wide range of biological activities, which include potential therapeutic applications as well as significant toxicity, particularly hepatotoxicity.[2][3][4] The dual nature of pyrrolizidine alkaloids necessitates a thorough understanding of their physicochemical properties to enable safe handling, accurate quantification, and meaningful biological evaluation.

This guide provides an in-depth exploration of Uplandicine's structural and physicochemical characteristics, offers detailed protocols for their experimental determination, and discusses the implications of these properties for research and development.

Chemical and Physical Properties

Chemical Structure and Identifiers

-

IUPAC Name: [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate[1]

-

CAS Registry Number: 74202-10-1[5]

-

Molecular Formula: C₁₇H₂₇NO₇[5]

-

Molecular Weight: 357.40 g/mol [1]

| Identifier | Value | Source |

| InChI | InChI=1S/C17H27NO7/c1-10(19)17(23,16(3,4)22)15(21)24-9-12-5-7-18-8-6-13(14(12)18)25-11(2)20/h5,10,13-14,19,22-23H,6-9H2,1-4H3/t10-,13+,14+,17-/m0/s1 | [1] |

| InChIKey | IHRIHUJNKKMIDN-YYGKBEQOSA-N | [1] |

| Canonical SMILES | COCC1=CCN2[C@H]1OC(=O)C)(C(C)(C)O)O">C@@HO | [1] |

Predicted Physicochemical Properties

The following properties have been computationally predicted and provide a useful starting point for experimental design.

| Property | Predicted Value | Source |

| XLogP3 | -1.3 | [1][3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 8 | [3] |

| Rotatable Bond Count | 8 | [3] |

| Exact Mass | 357.17875220 Da | [1][3] |

| Topological Polar Surface Area | 117 Ų | [1][3] |

| Complexity | 573 | [1][3] |

Melting and Boiling Points

-

Melting Point: Experimental data for the melting point of Uplandicine is not available. Pure pyrrolizidine alkaloids are typically crystalline solids.[6] The melting point of a solid natural product is a critical indicator of its purity.

-

Boiling Point: Due to its high molecular weight and thermal lability, determining the boiling point of Uplandicine is impractical as it would likely decompose before boiling at atmospheric pressure.

This protocol outlines the standard capillary method for determining the melting point of a solid natural product like Uplandicine.[7][8][9][10]

-

Sample Preparation:

-

Ensure the Uplandicine sample is completely dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to determine a preliminary range.

-

For an accurate measurement, use a fresh sample and set the heating ramp to a slow rate (1-2 °C/min), starting at a temperature approximately 20 °C below the estimated melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the sample.

-

Solubility

The solubility of Uplandicine in various solvents has not been quantitatively determined. As a pyrrolizidine alkaloid, it is expected to be soluble in polar organic solvents and alcohols, with limited solubility in water.[6][11] The N-oxide form, if present, would exhibit higher water solubility.[6]

This protocol provides a general procedure for assessing the solubility of a natural product in various solvents.[12][13][14][15][16]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation:

-

Accurately weigh a small amount of Uplandicine (e.g., 1-5 mg) into a series of vials.

-

Add a measured volume of each solvent to the vials to create a known concentration.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Analysis:

-

After equilibration, centrifuge the vials to pellet any undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Quantify the concentration of dissolved Uplandicine in the supernatant using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Solubility is expressed as mg/mL or mol/L.

-

Acid Dissociation Constant (pKa)

The pKa of Uplandicine has not been experimentally determined. The presence of a tertiary amine in the necine base suggests that Uplandicine will have a basic pKa. The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which in turn influences its absorption, distribution, and interaction with biological targets.[17]

This protocol describes the determination of pKa using potentiometric titration, a highly accurate method for ionizable compounds.[18][19][20][21][22]

-

Instrumentation: Utilize a calibrated potentiometer with a pH electrode.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of Uplandicine in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or ethanol if water solubility is low). The final concentration should be around 1 mM.

-

Adjust the ionic strength of the solution using a salt solution (e.g., 0.15 M KCl).

-

-

Titration:

-

Titrate the Uplandicine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point of the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Properties

Spectroscopic data is fundamental for the structural elucidation and quantification of Uplandicine. While a complete set of experimentally determined spectra is not available in the literature, this section outlines the expected spectral characteristics based on the analysis of related pyrrolizidine alkaloids and provides a framework for acquiring and interpreting this data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Uplandicine. A published study on the MS/MS spectrum of Uplandicine provides valuable structural information. The fragmentation pattern can be used to identify characteristic losses corresponding to the necine base and the necic acid moiety, aiding in the identification of Uplandicine in complex mixtures.

Caption: General workflow for Mass Spectrometry analysis of Uplandicine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of Uplandicine.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrrolizidine core, the acetyl group, and the various hydroxyl and alkyl groups of the necic acid. The chemical shifts and coupling constants would provide detailed information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 17 carbon atoms in Uplandicine. The chemical shifts would be indicative of the functional groups, with the carbonyl carbons of the ester and acetyl groups expected at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of Uplandicine would be characterized by absorption bands corresponding to its functional groups. Expected key absorptions include:

-

A broad band in the region of 3500-3200 cm⁻¹ due to O-H stretching of the hydroxyl groups.

-

Strong absorptions around 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester groups.

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

C-O stretching vibrations in the 1250-1000 cm⁻¹ region.

Stability and Reactivity

Pyrrolizidine alkaloids are generally stable compounds but can be susceptible to hydrolysis, particularly under alkaline conditions, which would cleave the ester linkages.[6] The reactivity of toxic pyrrolizidine alkaloids is primarily associated with their metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters.[23][24] These electrophilic metabolites can then form adducts with cellular macromolecules such as proteins and DNA, leading to cytotoxicity and genotoxicity.[24][25]

Biological Activity and Toxicity

Uplandicine belongs to a class of compounds known for their significant biological effects.

General Toxicity of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are well-documented hepatotoxins, capable of causing liver damage in both humans and livestock.[3][4][26] Their toxicity stems from the metabolic activation described above. Chronic exposure to low doses of these alkaloids can lead to serious health issues.[2]

Potential Pharmacological Activity

Despite their toxicity, some pyrrolizidine alkaloids have been investigated for their potential pharmacological properties, including anticancer and antimicrobial activities.[2][27] The cytotoxic nature of these compounds makes them of interest in oncology research.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic effects of natural products.[28][29][30]

-

Cell Culture: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Uplandicine in the cell culture medium and add them to the wells. Include appropriate controls (vehicle control and positive control).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Safety, Handling, and Storage

Given that Uplandicine is a pyrrolizidine alkaloid with potential toxicity, appropriate safety precautions are essential.

-

Handling: Handle Uplandicine in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store Uplandicine in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of Uplandicine and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Isolation and Purification

Uplandicine is naturally sourced from plants. The isolation and purification of pyrrolizidine alkaloids typically involve chromatographic techniques.

General Isolation Procedure

A general procedure for the isolation of pyrrolizidine alkaloids from plant material involves the following steps:[5][31][32][33][34]

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, often an acidified alcohol (e.g., methanol with a small amount of acetic or formic acid) to protonate the alkaloids and increase their solubility.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from other plant constituents.

-

Chromatography: The enriched alkaloid fraction is then purified using chromatographic techniques such as column chromatography over silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) to isolate the individual alkaloids.[31][33]

Caption: General workflow for the isolation of Uplandicine from plant sources.

Conclusion

Uplandicine, as a member of the pyrrolizidine alkaloid family, represents a compound of interest for its potential biological activities and inherent toxicity. While specific experimental data for Uplandicine is limited, this guide provides a comprehensive framework for its study. By utilizing the provided protocols and contextual information based on the broader class of pyrrolizidine alkaloids, researchers can effectively and safely investigate the physicochemical properties and biological potential of Uplandicine. Further experimental characterization of this natural product is warranted to fully elucidate its properties and potential applications.

References

-

Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (URL: [Link])

-

Isolation of Pyrrolizidine Alkaloids - Column Chromatography. (URL: [Link])

- Recent Chromatographic Methods to Isolate Pyrrolizidime Alkaloids. (URL: Not available)

-

Uplandicine | C17H27NO7 | CID 156778 - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. PubMed. (URL: [Link])

-

Pyrrolizidine alkaloids (HSG 26, 1989). Inchem.org. (URL: [Link])

- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (URL: Not available)

-

Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. PMC - NIH. (URL: [Link])

-

Uplandicine - CAS Common Chemistry. (URL: [Link])

-

Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC - NIH. (URL: [Link])

-

Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. (URL: [Link])

-

Anticancer drug screening of natural products: In vitro cytotoxic assays, techniques, and challenges. ResearchGate. (URL: [Link])

-

Pyrrolizidine alkaloids (EHC 80, 1988). Inchem.org. (URL: [Link])

-

The relationship between reactivity of metabolites of pyrrolizidine alkaloids and extrahepatic toxicity. PubMed. (URL: [Link])

- Procedure for solubility testing of NM suspension. (URL: Not available)

-

Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (URL: [Link])

-

In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. PubMed. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. (URL: [Link])

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. (URL: [Link])

-

Toxicity and metabolism of pyrrolizidine alkaloids. PubMed. (URL: [Link])

-

Measuring the Melting Point. Westlab Canada. (URL: [Link])

-

Development of Methods for the Determination of pKa Values. PMC - NIH. (URL: [Link])

- Experiment 1 - Melting Points. (URL: Not available)

- In-Vitro Cytotoxicity Screening of Plant Extracts. DTIC. (URL: Not available)

- Melting point determin

-

The Toxicity of Pyrrolizidine Alkaloid-Containing Plants and Other Hepatotoxic and Neurotoxic Plants. National Agricultural Library. (URL: [Link])

-

The final UV-Vis method for the pKa determination. ResearchGate. (URL: [Link])

-

Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. OUCI. (URL: [Link])

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. (URL: [Link])

-

Hepatotoxicity of Pyrrolizidine Alkaloids. Semantic Scholar. (URL: [Link])

-

Genotoxicity of pyrrolizidine alkaloids. PubMed. (URL: [Link])

-

In Vitro Evaluation of Cytotoxic Activities of Marketed Herbal Products in Ghana. PMC - NIH. (URL: [Link])

-